molecular formula C7H9NO2 B2649468 3-Cyano-1-methylcyclobutane-1-carboxylic acid CAS No. 2138045-01-7

3-Cyano-1-methylcyclobutane-1-carboxylic acid

Cat. No.: B2649468
CAS No.: 2138045-01-7
M. Wt: 139.154
InChI Key: KVHZIDJLDIRBGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-1-methylcyclobutane-1-carboxylic acid is an organic compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol . It is characterized by a cyclobutane ring substituted with a cyano group and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-1-methylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable nitrile with a cyclobutane derivative in the presence of a strong acid or base to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs catalysts to enhance reaction rates and selectivity, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-1-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed .

Scientific Research Applications

3-Cyano-1-methylcyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyano-1-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano and carboxylic acid groups play crucial roles in binding to enzymes or receptors, modulating their activity. These interactions can lead to changes in cellular processes, influencing biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-1-methylcyclobutane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclobutane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research and applications .

Properties

IUPAC Name

3-cyano-1-methylcyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-7(6(9)10)2-5(3-7)4-8/h5H,2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHZIDJLDIRBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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